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Compound of Interest

Compound Name: N-tert-butylbutanamide

Cat. No.: B15491739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-tert-
butylbutanamide, a secondary amide. The document details the expected data from Proton

and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-

transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The information

presented herein is intended to serve as a reference for the identification, characterization, and

quality control of this compound in a research and development setting.

Disclaimer: The spectral data presented in this guide are predicted values based on

established principles of organic spectroscopy and data from analogous compounds, as

experimental spectra for N-tert-butylbutanamide are not readily available in public databases.

These values are for illustrative and guidance purposes.

Predicted Spectral Data
The following tables summarize the expected quantitative data from the spectral analysis of N-
tert-butylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-tert-butylbutanamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15491739?utm_src=pdf-interest
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15491739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~5.4 - 5.8 Broad Singlet 1H N-H

~2.0 - 2.2 Triplet 2H -C(=O)-CH₂-

~1.6 - 1.8 Sextet 2H -CH₂-CH₂-CH₃

1.35 Singlet 9H -C(CH₃)₃

~0.9 Triplet 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for N-tert-butylbutanamide

Chemical Shift (δ) (ppm) Assignment

~173 C=O

~51 -C(CH₃)₃

~39 -C(=O)-CH₂-

~29 -C(CH₃)₃

~19 -CH₂-CH₂-CH₃

~14 -CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-tert-butylbutanamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch (Amide II)

~2960 Strong C-H Stretch (sp³)

~1640 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1460 Medium C-H Bend (CH₂)

~1365 Strong C-H Bend (tert-butyl)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-tert-butylbutanamide

m/z Relative Intensity Assignment

143 Moderate [M]⁺ (Molecular Ion)

128 Low [M - CH₃]⁺

86 High
[M - C₄H₉]⁺ or

[CH₃CH₂CH₂CONH₂]⁺

72 Moderate
[CH₃CH₂CH₂CO]⁺ (Acylium

ion)

57 Very High [C₄H₉]⁺ (tert-butyl cation)

44 Moderate
McLafferty Rearrangement

Product

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for N-tert-
butylbutanamide.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of N-tert-butylbutanamide in 0.6-0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and baseline correct. Calibrate the ¹H spectrum to the TMS

signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for solids/oils): Dissolve a small amount of N-tert-butylbutanamide in a volatile

solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (NaCl or KBr)

and allow the solvent to evaporate, leaving a thin film of the sample. Place a second salt

plate on top.
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KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder. Press the mixture into a translucent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Record a background spectrum of the empty sample compartment (or the

pure KBr pellet) before running the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of N-tert-butylbutanamide in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

typically used for small, volatile molecules.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-200.

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
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Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify

characteristic fragment ions.

Visualizations
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Caption: Workflow for the spectral analysis of N-tert-butylbutanamide.

Complementary Nature of Spectroscopic Techniques
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Spectroscopic Techniques
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Caption: How different spectroscopic techniques provide complementary structural data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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